molecular formula C11H21N3O4 B11815610 [(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate

[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate

Cat. No.: B11815610
M. Wt: 259.30 g/mol
InChI Key: SOBUQQXSPCVAGE-UHFFFAOYSA-N
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Description

[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include an amino-imino group and a tert-butyl ester moiety. These structural elements contribute to its reactivity and potential utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 1-amino-2-methylpropan-2-ol with tert-butyl chloroformate to form the tert-butyl ester intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino-imino functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate can undergo various chemical reactions, including:

    Oxidation: The amino-imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate involves its interaction with molecular targets such as enzymes or receptors. The amino-imino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The ester group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: A simpler analog with similar structural features but lacking the ester group.

    2-Amino-2-methylpropanol: Another related compound with a hydroxyl group instead of the ester.

Uniqueness

[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate is unique due to its combination of an amino-imino group and a tert-butyl ester moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic and biological research.

Properties

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

[(1-amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate

InChI

InChI=1S/C11H21N3O4/c1-7(15)18-14(11(5,6)8(12)13)9(16)17-10(2,3)4/h1-6H3,(H3,12,13)

InChI Key

SOBUQQXSPCVAGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(C(=O)OC(C)(C)C)C(C)(C)C(=N)N

Origin of Product

United States

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